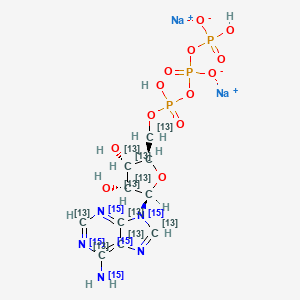

ATP-13C10,15N5 (disodium)

Description

Significance of Stable Isotope Labeling in Advanced Biological Investigations

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), into molecules of interest. diagnosticsworldnews.comnih.gov These labeled compounds, including amino acids, peptides, and nucleic acids, serve as tracers that can be monitored as they move through biological systems. diagnosticsworldnews.comsilantes.com Unlike their radioactive counterparts, stable isotopes are not harmful, making them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comnih.gov

The applications of stable isotope labeling are vast and continue to expand. It is a fundamental tool in metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. creative-proteomics.comresearchgate.net This has profound implications for understanding cellular physiology in various contexts, from microbiology and plant biology to biomedical research and biotechnology. creative-proteomics.com For instance, in cancer research, stable isotope tracing helps to elucidate how tumor cells reprogram their metabolism to support rapid growth. nih.gov It is also instrumental in drug development, where it is used to study the mechanism of action and metabolic fate of new therapeutic agents. diagnosticsworldnews.com

Rationale for ATP-13C10,15N5 as a Probe for Dynamic Metabolic and Enzymatic Processes

Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a central role in a vast number of metabolic and signaling processes. dcchemicals.commedchemexpress.com The isotopically labeled version, ATP-¹³C₁₀,¹⁵N₅ (disodium), contains ten ¹³C atoms and five ¹⁵N atoms, making it an ideal tracer for studying the dynamics of ATP-dependent reactions. medchemexpress.comsigmaaldrich.com By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier stable isotopes, researchers can precisely track the journey of the ATP molecule and its components through various biochemical pathways without altering its fundamental chemical properties. diagnosticsworldnews.commedchemexpress.com

The use of ATP-¹³C₁₀,¹⁵N₅ allows for the detailed investigation of:

Energy Metabolism: Tracing the labeled phosphate (B84403) groups of ATP provides insights into the rates of ATP synthesis, hydrolysis, and turnover, which are critical indicators of cellular energetic status. nih.govfrontiersin.org This is particularly valuable for studying conditions with altered energy metabolism, such as cancer and metabolic disorders. nih.govfrontiersin.org

Enzymatic Reactions: Many enzymes utilize ATP as a substrate or cofactor. dcchemicals.com By using labeled ATP, the activity of these enzymes can be monitored directly. For example, the transfer of a labeled phosphate group to a substrate by a kinase can be quantified, providing a measure of enzyme activity. nih.gov

Nucleic Acid Synthesis: ATP is a precursor for the synthesis of RNA. smolecule.com Introducing ATP-¹³C₁₀,¹⁵N₅ enables the tracking of its incorporation into newly synthesized RNA molecules, offering a way to study transcription and RNA metabolism. silantes.comnih.gov

Signal Transduction: ATP acts as a signaling molecule in various pathways. medchemexpress.com The labeled form can be used to follow its role in these processes, such as its involvement in activating protein kinases. smolecule.com

The dual labeling with both ¹³C and ¹⁵N provides a more comprehensive picture of the metabolic fate of the entire ATP molecule, including both the ribose sugar and the adenine (B156593) base. generalmetabolics.comescholarship.org This is crucial for understanding how different parts of the molecule are utilized and recycled within the cell.

Historical Development and Evolution of Isotopic Tracing Methodologies in Systems Biology

The concept of using isotopes as tracers dates back to the early 20th century with the work of pioneers like George de Hevesy, who utilized radioactive isotopes. nih.gov However, the development and application of stable isotope tracing, particularly in the context of systems biology, has been driven by advancements in analytical technology, most notably mass spectrometry (MS). nih.govnih.gov

The evolution of isotopic tracing can be broadly categorized as follows:

Early Stages: Initial tracer experiments relied on radioactive isotopes to delineate the fundamental pathways of metabolism. nih.gov While groundbreaking, the use of radioactivity posed safety concerns and limitations.

Advent of Stable Isotopes and MS: The development of mass spectrometry enabled the detection of non-radioactive stable isotopes. nih.gov This was a significant leap forward, allowing for safer and more versatile experimental designs. Early MS instruments had limited resolution and sensitivity.

Technological Advancements in MS: The past few decades have witnessed a revolution in MS technology. nih.govnih.gov The advent of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) made it possible to analyze large and fragile biomolecules. nih.gov Furthermore, the development of high-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR-MS) and Orbitrap MS, has dramatically improved mass accuracy and resolving power, allowing for the confident identification and quantification of isotopically labeled compounds in complex biological samples. nih.govthermofisher.com

Chromatography-Coupled MS: The coupling of MS with separation techniques like gas chromatography (GC), liquid chromatography (LC), and capillary electrophoresis (CE) has been another critical development. nih.gov This combination reduces the complexity of biological samples before they enter the mass spectrometer, leading to improved sensitivity and more accurate quantification. nih.govsilantes.com

Computational Tools and Data Analysis: The massive datasets generated by modern metabolomics and isotope tracing experiments necessitated the development of sophisticated software for data processing, analysis, and interpretation. frontiersin.orgnih.gov These tools are essential for identifying labeled metabolites, calculating isotopic enrichment, and performing metabolic flux analysis.

These advancements have transformed isotopic tracing from a method for studying individual pathways to a powerful tool for the systems-level analysis of metabolism. frontiersin.org It is now possible to track the flow of isotopes through vast metabolic networks, providing a holistic view of cellular function in health and disease. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Integration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying ATP-13C10,15N5, offering atomic-level resolution of molecular structure, dynamics, and interactions. nih.gov The incorporation of ¹³C and ¹⁵N isotopes significantly enhances NMR sensitivity and spectral dispersion, facilitating a range of advanced applications. nih.gov

Multi-Nuclear (¹³C, ¹⁵N, ³¹P) NMR Approaches for Positional Isotopomer Analysis

The presence of ¹³C, ¹⁵N, and the naturally abundant ³¹P nuclei in ATP-13C10,15N5 allows for powerful multi-nuclear NMR experiments. nih.gov These approaches are instrumental in positional isotopomer analysis, which determines the specific location of isotopic labels within a molecule.

By correlating the chemical shifts of ¹³C, ¹⁵N, and ³¹P, researchers can unambiguously identify different isotopomers of ATP and its metabolites. nih.govmdpi.com For instance, ³¹P NMR provides distinct signals for the alpha (α), beta (β), and gamma (γ) phosphate groups of ATP, and their coupling patterns can reveal information about the surrounding atomic environment. mdpi.comaiinmr.comrsc.org The enrichment with ¹³C and ¹⁵N further resolves spectral overlap and provides additional structural constraints, enabling a detailed mapping of metabolic pathways and enzyme mechanisms. nih.gov

Time-Resolved NMR for Kinetic Insights into ATP-Dependent Reactions

Time-resolved NMR spectroscopy, when used with ATP-13C10,15N5, offers a dynamic window into the kinetics of ATP-dependent reactions. nih.gov By acquiring a series of NMR spectra over time, it is possible to monitor the consumption of ATP and the formation of products like ADP and inorganic phosphate in real-time. nih.govresearchgate.net

This technique is particularly valuable for studying the kinetics of enzymes that utilize ATP, such as kinases and ATPases. nih.gov The high sensitivity and resolution afforded by the isotopic labeling allow for precise measurement of reaction rates and the identification of transient intermediates. researchgate.net For example, the change in the intensity of the distinct ³¹P signals of ATP and ADP over time can be used to calculate the rate of ATP hydrolysis. nih.govnih.gov

Specific Isotopic Labeling and Reverse Labeling Strategies for Protein-ATP Interactions

Understanding the interactions between ATP and proteins is crucial for deciphering cellular signaling and regulation. Specific isotopic labeling and reverse labeling are sophisticated NMR strategies that leverage ATP-13C10,15N5 to probe these interactions with high specificity. nih.govsigmaaldrich.com

In specific isotopic labeling , only certain types of amino acids in a protein are enriched with stable isotopes, while the ATP remains labeled. This simplifies the NMR spectra and allows researchers to focus on the signals from the labeled residues at or near the ATP-binding site. nih.govsigmaaldrich.com

Conversely, in reverse labeling , the protein is uniformly labeled with ¹³C and ¹⁵N, but it is grown in a medium containing unlabeled amino acids of a specific type. sigmaaldrich.com This results in "NMR-silent" residues of that type, effectively removing their signals from the spectrum and helping to assign the signals of the remaining amino acids involved in ATP binding. These approaches provide detailed structural and dynamic information about the protein-ATP complex, including the identification of key interacting residues and conformational changes upon binding. acs.org

Mass Spectrometry (MS) Based Quantitative Metabolomics and Proteomics

Mass spectrometry (MS) has become an indispensable tool in metabolomics and proteomics, offering high sensitivity and specificity for the detection and quantification of a wide range of biomolecules. waters.comsciex.com The use of ATP-13C10,15N5 as an internal standard in MS-based methods significantly enhances the accuracy and reliability of quantitative measurements. chemie-brunschwig.ch

High-Resolution MS for Isotope Ratio and Mass Isotopomer Distribution Vector (MDV) Measurements

High-resolution mass spectrometry is critical for accurately measuring isotope ratios and determining the Mass Isotopomer Distribution Vector (MDV) of metabolites. The MDV provides a detailed profile of the different isotopic forms of a molecule, revealing the number and position of heavy isotopes. mdpi.comnih.gov

When cells are supplied with a ¹³C-labeled substrate, the label is incorporated into various metabolites, including ATP. High-resolution MS can distinguish between the unlabeled (M+0) and various labeled forms (M+1, M+2, etc.) of ATP and its derivatives. nih.govresearchgate.net This information is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic pathways. The fractional abundance of each isotopologue, as described by the MDV, reflects the activity of the pathways producing that metabolite. mdpi.com

Coupling with Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS) for Metabolite Profiling

To analyze complex biological samples, mass spectrometry is often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC). gcms.cznih.gov This hyphenated approach, known as LC-MS or GC-MS, allows for the separation of individual metabolites before they are introduced into the mass spectrometer, reducing ion suppression and improving the accuracy of quantification. lcms.cznih.gov

LC-MS is particularly well-suited for the analysis of polar and non-polar metabolites, making it a versatile tool for comprehensive metabolite profiling. waters.comnih.gov When analyzing ATP and its derivatives, LC-MS can effectively separate these compounds from other cellular components, enabling their precise quantification. dtu.dkscispace.com

GC-MS is ideal for the analysis of volatile and thermally stable compounds. azolifesciences.comthermofisher.com While ATP itself is not volatile, its breakdown products or other related metabolites can be derivatized to make them amenable to GC-MS analysis. nih.govnih.gov This technique offers excellent chromatographic resolution and provides reproducible fragmentation patterns that aid in compound identification. azolifesciences.comthermofisher.com

The following table summarizes the applications of these techniques in conjunction with ATP-13C10,15N5:

| Technique | Application with ATP-13C10,15N5 | Key Research Findings |

| Multi-Nuclear NMR | Positional isotopomer analysis of ATP and its metabolites. | Elucidation of specific carbon and nitrogen atom rearrangements in metabolic pathways. |

| Time-Resolved NMR | Real-time monitoring of ATP hydrolysis and synthesis. | Determination of kinetic parameters for ATP-dependent enzymes and pathways. |

| Specific & Reverse Labeling NMR | Probing protein-ATP interactions at atomic resolution. | Identification of amino acid residues in the ATP binding pocket and characterization of conformational changes upon binding. |

| High-Resolution MS | Measurement of Mass Isotopomer Distribution Vectors (MDVs). | Quantification of metabolic flux through central carbon metabolism and other ATP-implicated pathways. |

| LC-MS | Quantitative profiling of ATP, ADP, AMP, and other related metabolites in complex biological extracts. | Accurate measurement of cellular energy charge and nucleotide pool sizes under different physiological conditions. |

| GC-MS | Analysis of derivatized metabolites related to ATP metabolism. | Profiling of metabolic pathways that are interconnected with cellular energy status. |

Properties

Molecular Formula |

C10H14N5Na2O13P3 |

|---|---|

Molecular Weight |

566.04 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |

InChI Key |

TTWYZDPBDWHJOR-WKTSXWKMSA-L |

Isomeric SMILES |

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Applications of Atp 13c10,15n5 in Cellular Bioenergetics and Metabolism

Elucidating ATP Synthesis and Turnover Dynamics

Cells generate ATP through two primary pathways: oxidative phosphorylation in the mitochondria and glycolysis in the cytosol. nih.govnih.gov Determining the relative contribution of each pathway is crucial for understanding the metabolic state of a cell, particularly in contexts like cancer and metabolic diseases. researchgate.netbiorxiv.org

By using ATP-13C10,15N5 as a tracer, the rate of new ATP synthesis from all sources can be measured through isotope dilution. This total synthesis rate can then be combined with measurements of oxygen consumption (for OXPHOS) and extracellular acidification (for glycolysis) to precisely partition ATP production between these two major pathways. nih.govnih.gov For instance, inhibiting OXPHOS with a pharmacological agent and measuring the corresponding change in the dilution of the ATP-13C10,15N5 label can reveal the cell's reliance on glycolysis, and vice-versa.

Table 1: Illustrative Data on ATP Production Sources

This table shows hypothetical data from a cell culture experiment where ATP-13C10,15N5 was used to measure ATP turnover. The contributions of OXPHOS and glycolysis were determined by combining turnover data with oxygen consumption and lactate (B86563) production rates under normal and inhibited conditions.

| Condition | Total ATP Production Rate (pmol/min/10⁶ cells) | Contribution from OXPHOS (%) | Contribution from Glycolysis (%) |

|---|---|---|---|

| Control | 150 | 85% | 15% |

| OXPHOS Inhibitor (e.g., Rotenone) | 75 | 5% | 95% |

| Glycolysis Inhibitor (e.g., 2-DG) | 130 | 98% | 2% |

Substrate-level phosphorylation is a metabolic reaction that produces ATP directly from the transfer of a phosphate (B84403) group from a high-energy substrate, occurring during glycolysis and the Krebs cycle. wikipedia.org Unlike oxidative phosphorylation, it does not require an electron transport chain or oxygen. wikipedia.org

The analysis of ATP turnover using ATP-13C10,15N5 can help distinguish this mode of synthesis. The total rate of ATP synthesis measured via isotope dilution represents the sum of ATP produced by both oxidative and substrate-level phosphorylation. By specifically inhibiting the mitochondrial F1Fo-ATPase (which catalyzes oxidative phosphorylation) and measuring the remaining ATP synthesis rate, the contribution from substrate-level phosphorylation can be isolated and quantified. mdpi.com This provides a more detailed picture of cellular energy production, especially under anaerobic conditions or in cells with mitochondrial dysfunction. wikipedia.org

The total intracellular ATP pool is turned over at an extremely high rate, often within seconds in metabolically active cells. researchgate.net Measuring the precise fluxes of ATP regeneration (synthesis) and consumption (hydrolysis) is key to understanding the energetic costs of cellular processes. harvard.edu

Isotope tracing with ATP-13C10,15N5 is a direct method to measure these fluxes. After introducing the labeled standard, time-course sampling and mass spectrometry analysis can track the decay of the labeled ATP fraction and its replacement by newly synthesized, unlabeled ATP. researchgate.net From these decay curves, kinetic models can be used to calculate the absolute rates of both ATP consumption and regeneration, providing a dynamic view of the cell's energy economy. researchgate.netnih.gov These measurements are critical for understanding how cells allocate energy to processes like growth, maintenance, and responding to stress. harvard.edu

Tracing Central Carbon and Nitrogen Metabolism Fluxes

The stable isotopes within ATP-13C10,15N5 are not confined to the ATP molecule itself. Through various metabolic pathways, the ¹³C-labeled ribose and ¹⁵N-labeled adenine (B156593) base can be incorporated into other essential biomolecules. This allows ATP-13C10,15N5 to serve as a tracer for central metabolic pathways beyond direct bioenergetics. nih.govnih.gov

While ATP is not a primary carbon source for the Tricarboxylic Acid (TCA) cycle, its nitrogen atoms are linked to it through the purine (B94841) nucleotide cycle and amino acid metabolism. nih.gov The purine nucleotide cycle, which involves the conversion of aspartate to fumarate, provides a direct link between amino acid metabolism and the TCA cycle.

When cells are cultured with ATP-13C10,15N5, the ¹⁵N atoms from the adenine base can be transferred to other molecules. For example, during nucleotide salvage and degradation, these nitrogen atoms can enter the cellular nitrogen pool and be incorporated into amino acids like aspartate and glutamate (B1630785) through transamination reactions. nih.gov These ¹⁵N-labeled amino acids then participate in anaplerotic reactions, which replenish TCA cycle intermediates. mit.edumit.edu By tracking the appearance of ¹⁵N in TCA cycle intermediates and related amino acids, researchers can map the flow of nitrogen from the nucleotide pool into central metabolism, revealing the interplay between these critical pathways. nih.govnih.gov

Table 2: Tracing ¹⁵N from ATP-13C10,15N5 into TCA-Related Metabolites

This table provides a hypothetical example of ¹⁵N enrichment in key metabolites following the introduction of ATP-13C10,15N5, demonstrating the tracing of nitrogen from the adenine base into central metabolism.

| Metabolite | Role | Observed ¹⁵N Enrichment (%) |

|---|---|---|

| Aspartate | Nitrogen donor, Anaplerosis | 8.5% |

| Fumarate | TCA Cycle Intermediate | 3.2% |

| Malate | TCA Cycle Intermediate | 3.1% |

| Glutamate | Nitrogen hub, Anaplerosis | 6.7% |

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. nih.govnih.gov Its primary functions are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide synthesis. mdpi.comescholarship.org

ATP-13C10,15N5 provides a unique tool to study the reverse flow of carbons from the nucleotide pool back into central metabolism via the non-oxidative branch of the PPP. When cells salvage nucleotides, the breakdown of labeled ATP can yield ¹³C-labeled ribose. This labeled ribose can then enter the non-oxidative PPP. escholarship.org The enzymes of this pathway, such as transketolase and transaldolase, can interconvert these 5-carbon sugars into 3-carbon (glyceraldehyde-3-phosphate) and 6-carbon (fructose-6-phosphate) intermediates of glycolysis. core.ac.uk By tracking the ¹³C label from the ribose of ATP-13C10,15N5 into glycolytic intermediates, researchers can quantify the flux through nucleotide salvage pathways and their direct connection to central carbon metabolism. mit.edu This is particularly important for understanding metabolic reprogramming in highly proliferative cells, such as cancer cells, which have a high demand for both nucleotides and NADPH. nih.gov

Glycolytic Pathways and Related Carbon Flows

While ATP-¹³C₁₀,¹⁵N₅ is not a primary tracer for elucidating the entire glycolytic pathway from glucose, its application provides critical information regarding the energetic investment and outputs of glycolysis. The phosphorylation of glucose and fructose-6-phosphate, key steps in the preparatory phase of glycolysis, consumes ATP. By introducing ATP-¹³C₁₀,¹⁵N₅ into cellular systems, researchers can trace the labeled phosphate groups, although the primary utility lies in tracking the adenosine (B11128) moiety's contribution to other pathways that are metabolically linked to glycolysis.

The real strength of using a fully labeled ATP tracer in the context of glycolysis is in understanding the downstream fate of glycolytic intermediates and their role in ATP regeneration. Pyruvate, the end product of glycolysis, can be channeled into the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH₂) that drive oxidative phosphorylation, the major source of ATP synthesis. While direct tracing of carbon from ATP through glycolysis is not its primary application, the labeled ATP allows for the precise quantification of ATP utilization and regeneration rates linked to glycolytic flux.

Amino Acid and Nucleotide Interconversion Pathways

The interconversion of amino acids and nucleotides is a critical aspect of cellular metabolism, ensuring the availability of building blocks for protein and nucleic acid synthesis. ATP-¹³C₁₀,¹⁵N₅ is an invaluable tool for studying these pathways as the adenosine moiety of ATP is a direct precursor for purine nucleotides and is intricately linked to amino acid metabolism through various transamination and synthesis reactions.

By tracing the ¹³C and ¹⁵N atoms from ATP, researchers can delineate the flux of atoms into the purine nucleotide pool (adenosine and guanosine (B1672433) phosphates). Furthermore, the nitrogen atoms from the adenine base can be transferred to other molecules, including amino acids. For instance, the synthesis of several non-essential amino acids requires nitrogen donors, and the turnover of nucleotides can contribute to the cellular nitrogen pool.

Table 2: Research Findings on Amino Acid and Nucleotide Interconversions using Labeled Tracers

| Study Focus | Key Finding | Labeled Compound Used |

|---|---|---|

| Purine and Pyrimidine (B1678525) Metabolism | Demonstrated the interconnectedness of purine and pyrimidine biosynthesis pathways with central carbon metabolism. | [U-¹³C]glucose, [U-¹³C,¹⁵N]glutamine |

| Amino Acid Contribution to Nucleotides | Quantified the contribution of specific amino acids (e.g., glycine, aspartate, glutamine) to the de novo synthesis of purine and pyrimidine rings. | ¹³C and ¹⁵N labeled amino acids |

Investigations into Nucleotide Biosynthesis and Salvage Pathways

The maintenance of a balanced pool of nucleotides is essential for cell proliferation, DNA replication, and RNA synthesis. Cells utilize two main pathways for this purpose: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles nucleobases and nucleosides. ATP-¹³C₁₀,¹⁵N₅ is instrumental in quantifying the relative contributions of these two pathways.

De Novo Purine and Pyrimidine Synthesis Pathways

De novo purine synthesis is an energy-intensive process that utilizes amino acids, one-carbon units, and carbon dioxide to construct the purine ring. ATP plays a crucial role both as an energy source and as a precursor. By supplying ATP-¹³C₁₀,¹⁵N₅, researchers can directly trace the incorporation of the labeled adenosine moiety into the newly synthesized purine nucleotide pool. The appearance of ¹³C and ¹⁵N in guanosine nucleotides (GTP, GDP, GMP) derived from the labeled ATP pool provides a direct measure of the flux through the interconversion pathway from adenosine to guanosine nucleotides.

For pyrimidine synthesis, while ATP itself is not a direct carbon or nitrogen donor to the pyrimidine ring, it provides the ribose-phosphate backbone and the energy required for the enzymatic reactions. The labeling pattern in the ribose part of pyrimidine nucleotides can be traced back to the labeled ribose in the ATP-¹³C₁₀,¹⁵N₅ pool, allowing for the quantification of pyrimidine ribonucleotide synthesis.

Nucleotide Pool Dynamics and Interconversions

The intracellular nucleotide pools are in a constant state of flux, with continuous synthesis, degradation, and interconversion. ATP-¹³C₁₀,¹⁵N₅ allows for the dynamic measurement of these processes. By introducing the labeled ATP and monitoring the isotopic enrichment of other nucleotides over time, researchers can calculate the rates of conversion between different nucleotide species (e.g., ATP to GTP, ATP to dATP).

This approach is particularly powerful for understanding how cells regulate their nucleotide pools in response to various physiological conditions, such as cell cycle progression, metabolic stress, or drug treatment. The ability to trace both the carbon and nitrogen atoms provides a comprehensive picture of nucleotide metabolism.

Table 3: Quantifying Nucleotide Pool Dynamics with ATP-¹³C₁₀,¹⁵N₅

| Measured Parameter | Description | Significance |

|---|---|---|

| Fractional Synthesis Rate | The rate at which new nucleotides are synthesized, determined by the incorporation of ¹³C and ¹⁵N from the labeled ATP. | Indicates the activity of de novo and salvage pathways. |

| Interconversion Flux | The rate of conversion between different nucleotide pools (e.g., ATP to GTP). | Reveals the regulation of nucleotide balance. |

Atp 13c10,15n5 in Enzyme Mechanism Elucidation and Kinase Studies

Probing Phosphotransferase Reaction Mechanisms and Kinetic Isotope Effects

Isotopically labeled ATP is instrumental in elucidating the mechanisms of phosphotransferases, a broad class of enzymes that catalyze the transfer of a phosphoryl group from ATP to a substrate. Techniques like isotope-exchange studies have been foundational in understanding the kinetics of these enzymes, such as creatine kinase. nih.gov The use of ATP labeled with heavy isotopes allows for the tracking of the phosphoryl group and the elucidation of reaction pathways.

A key application of isotopically labeled ATP is in the determination of kinetic isotope effects (KIEs). The KIE is a measure of how the rate of a reaction is affected by isotopic substitution at a particular atomic position. By comparing the reaction rates of an enzyme with unlabeled ATP versus a labeled version like ATP-13C10,15N5 or, more commonly for this purpose, 18O-labeled ATP, researchers can gain insights into the transition state of the phosphoryl transfer reaction. nih.gov For instance, a significant KIE observed when the bridging oxygen of the β-γ phosphate (B84403) bond is substituted with 18O can indicate a dissociative (metaphosphate-like) transition state. Conversely, a KIE close to unity might suggest a more associative (pentacovalent phosphorus) transition state.

Table 1: Representative Kinetic Isotope Effects in Phosphoryl Transfer Reactions

| Enzyme | Isotopic Label | Observed KIE (klight/kheavy) | Mechanistic Implication |

| Alkaline Phosphatase | 18O in leaving group | 1.03 | Suggests significant P-O bond cleavage in the transition state. |

| cAMP-dependent Protein Kinase | γ-18O3-ATP | 1.006 | Consistent with an associative transition state. |

| Myosin ATPase | γ-18O3-ATP | 1.04 | Indicates a more dissociative transition state. |

Note: This table is illustrative and compiles data from various studies on phosphoryl transfer reactions to demonstrate the application of KIEs. The specific KIEs for ATP-13C10,15N5 would depend on the specific enzyme and reaction conditions.

Understanding ATP Hydrolysis Mechanisms of ATPases and Other Hydrolytic Enzymes

The hydrolysis of ATP to adenosine (B11128) diphosphate (ADP) and inorganic phosphate (Pi) is a fundamental energy-releasing reaction in biology, catalyzed by ATPases. khanacademy.org Isotopically labeled ATP, particularly with 18O in the phosphate groups, has been crucial in unraveling the intricate steps of this process. acs.orgmdpi.com By conducting the hydrolysis in H218O or using ATP with 18O in the γ-phosphate, scientists can trace the origin of the oxygen atoms in the resulting inorganic phosphate. nih.govcsuohio.edu This "oxygen exchange" provides evidence for the reversible formation of the enzyme-bound ATP from ADP and Pi before the final release of products.

For example, studies on F1-ATPase have utilized [γ-18O]ATP to demonstrate that during catalysis, multiple water molecules exchange with the oxygens of the terminal phosphate of ATP. mdpi.com This finding supports a mechanism involving rotational catalysis where the catalytic sites cycle through different conformations.

Proton NMR (1H NMR) spectroscopy can also be employed to monitor ATP hydrolysis in real-time by observing the distinct signals of ATP, ADP, and AMP. nih.govbohrium.com While not directly reliant on isotopic labeling of ATP, the use of a labeled standard like ATP-13C10,15N5 can enhance the quantitative accuracy of such measurements.

Investigating Enzyme-Substrate Interactions and Allosteric Regulation of ATP-Dependent Enzymes

Understanding how ATP binds to an enzyme and how that binding is regulated is fundamental to comprehending its function. Isotope-labeled ATP, including ATP-13C10,15N5, is invaluable for these studies, primarily through the application of NMR spectroscopy. acs.org By selectively labeling the ATP, specific atoms can be monitored to provide information about the conformation of the bound nucleotide and its interactions with amino acid residues in the enzyme's active site. nih.gov Solid-state NMR studies, for instance, have provided detailed pictures of ATP bound to ion-transporting enzymes like the Na,K-ATPase. nih.gov

Allosteric regulation, where binding of a molecule at one site affects the activity at a distant site, is a common theme in ATP-dependent enzymes. chemistrytalk.orgnih.govkhanacademy.org ATP itself can act as an allosteric modulator, as seen in the regulation of phosphofructokinase-1 in glycolysis. chemistrytalk.orgkhanacademy.org Isotope-labeling studies can help to distinguish between the substrate and allosteric binding sites and to understand the conformational changes induced by allosteric effectors. nih.gov For example, studies on 14-3-3 proteins have shown that ATP can act as both a positive allosteric modulator of its own hydrolysis and a negative regulator of peptide binding. nih.gov

Deciphering Enzyme Fidelity and Proofreading Mechanisms in Nucleic Acid Synthesis

The synthesis of DNA and RNA by polymerases requires a high degree of fidelity to prevent mutations. nih.gov This process involves the incorporation of nucleoside triphosphates, including ATP for RNA synthesis and dATP for DNA synthesis. While the primary mechanism for ensuring fidelity is the precise geometric selection of the correct nucleotide, some polymerases also have proofreading mechanisms to remove incorrectly incorporated bases.

The use of isotopically labeled nucleotides, such as those derived from labeled ATP, can aid in studying the kinetics and mechanisms of nucleotide incorporation and excision. silantes.comsilantes.comresearchgate.netnih.gov For instance, by using ATP with labeled atoms in the nucleobase or the ribose sugar, researchers can use NMR and other techniques to study the conformation of the nucleotide in the active site and how it influences the fidelity of the polymerase. While direct studies using ATP-13C10,15N5 to probe polymerase fidelity are not extensively documented, the general approach of using labeled nucleotides is a cornerstone of this area of research. silantes.comresearchgate.net

Systems Biology and Multi Omics Integration with Atp 13c10,15n5 Data

Integration of Isotope Tracing Data with Transcriptomics, Proteomics, and Metabolomics

The integration of data from ATP-13C10,15N5 tracing with transcriptomics, proteomics, and metabolomics offers a holistic view of cellular function. By tracking the incorporation of the heavy isotopes from ATP into various biomolecules, researchers can elucidate the direct and indirect roles of ATP in cellular synthesis and signaling pathways.

Detailed Research Findings:

While the conceptual framework for integrating data from labeled ATP is established, specific studies utilizing ATP-13C10,15N5 for this purpose are not extensively documented in publicly available research. The general approach involves:

Transcriptomics: Correlating the flux of labeled carbon and nitrogen from ATP into nucleotide synthesis with the expression levels of genes involved in these pathways. For instance, an increased incorporation of label into RNA precursors could be linked to the upregulation of genes encoding for ribosomal RNA or specific transcription factors.

Metabolomics: Unlabeled metabolomics provides a snapshot of the metabolite pool sizes, while tracing with ATP-13C10,15N5 would reveal the contribution of ATP to the carbon and nitrogen skeletons of various metabolites. This is particularly relevant for pathways where ATP is a substrate, such as in the synthesis of purines and pyrimidines.

Data Table: Hypothetical Integrated Multi-Omics Data

| Metabolic Pathway | Key Gene (Transcriptomics) | Key Protein (Proteomics) | Labeled Metabolite (Metabolomics with ATP-13C10,15N5) |

| Purine (B94841) Synthesis | ATIC | ATIC | IMP (¹³C, ¹⁵N labeled) |

| Pyrimidine (B1678525) Synthesis | CAD | CAD | UMP (¹³C, ¹⁵N labeled) |

| Glycolysis | PFKM | PFKM | Fructose-1,6-bisphosphate (unlabeled) |

This table illustrates the potential data integration, though specific experimental data with ATP-13C10,15N5 is not available.

Network Analysis of Metabolic Fluxes and Pathway Contributions

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. Using ATP-13C10,15N5 as a tracer could, in principle, allow for the precise determination of fluxes through ATP-dependent pathways.

Detailed Research Findings:

Current MFA studies predominantly utilize labeled glucose, glutamine, or other central carbon metabolism substrates to infer metabolic fluxes. The direct use of extracellular ATP-13C10,15N5 as a tracer for intracellular flux analysis is not a standard method, likely due to challenges with cellular uptake and the rapid turnover of the ATP pool. Conceptually, if intracellular delivery were achieved, it would enable the tracing of:

Purine and Pyrimidine Synthesis: The direct incorporation of the labeled adenine (B156593) moiety into the synthesis of new nucleotides would provide a direct measure of the de novo and salvage pathway fluxes.

Coenzyme Synthesis: The contribution of the ATP backbone to the synthesis of coenzymes like NAD⁺ and FAD could be quantified.

Signaling Pathways: The turnover of ATP in signaling cascades involving kinases and cyclases could be assessed.

Development of Predictive Models for Cellular Metabolism and Bioenergetics

Predictive computational models of cellular metabolism are essential tools in systems biology. Data from isotope tracing studies are critical for constraining and validating these models.

Detailed Research Findings:

Genome-scale metabolic models (GEMs) and more detailed kinetic models are used to simulate metabolic states and predict the effects of perturbations. Isotope tracing data is used to refine the flux predictions of these models.

While there are no specific examples of predictive models built using data from ATP-13C10,15N5 tracing, such data would be highly valuable for:

Validating ATP Production and Consumption Rates: The rate of label incorporation from ATP into various biosynthetic pathways would provide a direct measure of ATP consumption, which could be used to constrain the model's predictions of ATP production through glycolysis and oxidative phosphorylation.

Improving Predictions of Nucleotide Metabolism: The direct measurement of fluxes into purine and pyrimidine synthesis would lead to more accurate models of nucleotide metabolism, which is crucial for understanding cell proliferation.

Modeling the Energetic Cost of Cellular Processes: By quantifying the ATP consumed in various processes, more accurate models of cellular bioenergetics could be developed.

Data Table: Parameters for Predictive Modeling

| Model Parameter | Description | Potential Data Source from ATP-13C10,15N5 Tracing |

| v_purine_synthesis | Flux through de novo purine synthesis pathway | Rate of ¹³C and ¹⁵N incorporation into IMP and AMP |

| v_pyrimidine_synthesis | Flux through de novo pyrimidine synthesis pathway | Rate of ¹³C and ¹⁵N incorporation into UMP |

| v_atp_hydrolysis | Overall rate of ATP hydrolysis for non-biosynthetic processes | Rate of disappearance of labeled ATP from the intracellular pool |

This table outlines how data from ATP-13C10,15N5 tracing could be used to inform predictive models, although specific studies are lacking.

Future Directions and Emerging Research Avenues for Atp 13c10,15n5

Development of Novel Analytical Techniques for Enhanced Isotope Detection and Quantification

The full potential of ATP-13C10,15N5 as a metabolic tracer is intrinsically linked to the analytical technologies used for its detection and quantification. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the current gold standards, ongoing developments are focused on enhancing sensitivity, resolution, and throughput to better discern the fate of the isotopic labels within complex biological matrices. nih.govspringernature.com

Advanced MS techniques, such as high-resolution mass spectrometry, are becoming increasingly accessible and are crucial for distinguishing between isotopologues with very small mass differences. nih.govnih.gov This is particularly important when tracing the 13C and 15N labels from ATP into a multitude of downstream metabolites. Furthermore, tandem mass spectrometry (MS/MS) can be employed to pinpoint the location of heavy isotopes within a molecule, providing more granular detail on metabolic pathways. nih.gov

Future developments are likely to focus on improving ionization efficiency and coupling liquid chromatography (LC) with MS for better separation of complex metabolite mixtures. nih.gov Additionally, the development of sophisticated software for automated data processing and correction for natural isotope abundances will be critical for handling the large datasets generated in stable isotope tracing experiments. nih.gov

Table 1: Comparison of Analytical Techniques for Isotope Detection

| Technique | Advantages | Disadvantages | Emerging Trends |

| Mass Spectrometry (MS) | High sensitivity, ability to analyze complex mixtures, provides isotopologue distribution. | Requires sample ionization, potential for ion suppression. | Improved resolution, enhanced fragmentation techniques, advanced data analysis software. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides structural information, can analyze intact cells and tissues. | Lower sensitivity compared to MS, spectral overlap in complex mixtures. | Higher field magnets, cryoprobe technology, advanced pulse sequences for selective detection. |

Application in Advanced In Vitro and Ex Vivo Biological Models (e.g., Organoids, 3D Cultures)

The advent of organoids and three-dimensional (3D) cell cultures has revolutionized biological research by providing more physiologically relevant models of human tissues and organs. rndsystems.comnih.gov These advanced models better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo, making them ideal systems for studying metabolism with tracers like ATP-13C10,15N5. nih.govnih.gov

The application of stable isotope tracing in organoids allows researchers to investigate metabolic pathways in a context that more closely mimics a specific organ's microenvironment. researchgate.net For instance, by supplying ATP-13C10,15N5 to intestinal organoids, scientists can trace the incorporation of labeled carbon and nitrogen into various biomolecules, providing insights into nutrient absorption and utilization in a model that reflects the gut's architecture and function. rndsystems.com

Future research will likely involve the use of ATP-13C10,15N5 in co-culture systems, where different cell types are grown together to model tissue heterogeneity. youtube.com This will enable the study of metabolic crosstalk between different cell populations within an organoid, a critical aspect of tissue homeostasis and disease.

Synergistic Use with Genetic Perturbation and Editing Technologies (e.g., CRISPR-Cas9) for Functional Genomics

The combination of stable isotope tracing with powerful genetic tools like CRISPR-Cas9 is set to transform functional genomics. nih.govfrontiersin.org CRISPR-Cas9 allows for precise and targeted genetic modifications, enabling researchers to knock out or alter the expression of specific genes. nih.gov By applying ATP-13C10,15N5 to these genetically perturbed cells, scientists can directly assess the functional consequences of a specific gene on metabolic pathways. nih.govspringernature.com

For example, a researcher could use CRISPR-Cas9 to knock out a gene suspected to be involved in a particular metabolic pathway. youtube.com By then introducing ATP-13C10,15N5 and analyzing the resulting metabolic flux, they can confirm the gene's role and elucidate its specific function in the network. nih.gov This synergistic approach provides a powerful platform for gene discovery and for understanding the genetic basis of metabolic diseases.

Future applications will likely involve large-scale CRISPR screens coupled with metabolic profiling using ATP-13C10,15N5. youtube.com This will allow for the systematic interrogation of the entire genome to identify all genes that influence a particular metabolic process, providing a global view of metabolic regulation.

Advancement of Computational Modeling for Complex and Large-Scale Metabolic Networks

The vast amount of data generated from stable isotope tracing experiments necessitates the use of sophisticated computational models to interpret the results. nih.govphysiology.org Computational modeling of metabolic networks allows for the integration of experimental data to simulate and predict metabolic fluxes through various pathways. nih.govijml.org

The use of ATP-13C10,15N5 provides high-quality data that can be used to constrain and validate these models, leading to more accurate predictions of metabolic behavior. nih.gov Techniques like 13C-Metabolic Flux Analysis (13C-MFA) utilize isotopomer data to quantify the rates of metabolic reactions within a network. physiology.org

Future advancements in this area will focus on the development of more comprehensive and dynamic models that can account for the complexity of cellular metabolism in space and time. nih.govmdpi.com Machine learning and artificial intelligence are also expected to play a larger role in analyzing large-scale metabolomics data and in building predictive models of metabolic networks. energy.govyoutube.com

Table 2: Key Computational Approaches in Metabolic Modeling

| Computational Approach | Description | Application with ATP-13C10,15N5 |

| Metabolic Flux Analysis (MFA) | A computational method used to quantify the rates of metabolic reactions in a biological system. mdpi.com | Provides quantitative data on the flux through ATP-dependent pathways. |

| Flux Balance Analysis (FBA) | A mathematical method for predicting metabolic fluxes in a genome-scale metabolic model. nih.govmdpi.com | Helps to predict the metabolic fate of the 13C and 15N labels from ATP under different conditions. |

| Isotopomer Distribution Analysis | The analysis of the distribution of isotopic labels in metabolites to infer pathway activity. physiology.org | Tracing the incorporation of 13C and 15N into downstream metabolites to elucidate pathway usage. |

Exploration of ATP-13C10,15N5 in Elucidating Fundamental Biological Processes Beyond Core Metabolism

While ATP is primarily known as the "energy currency" of the cell, it also plays crucial roles in a variety of other fundamental biological processes. metwarebio.comnih.gov These include intracellular signaling, DNA and RNA synthesis, and neurotransmission. nbinno.comwikipedia.org The use of ATP-13C10,15N5 provides a unique opportunity to trace the fate of the entire ATP molecule in these non-metabolic roles.

For instance, in cell signaling, ATP acts as a substrate for kinases, which transfer a phosphate (B84403) group to other proteins. nih.gov By using ATP-13C10,15N5, researchers can not only track the phosphate group but also the adenosine (B11128) moiety, providing a more complete picture of signaling dynamics. Similarly, as a precursor for DNA and RNA synthesis, the labeled carbon and nitrogen atoms from ATP-13C10,15N5 can be traced into the nucleic acid backbone, allowing for the study of nucleotide metabolism and nucleic acid turnover. nbinno.comresearchgate.net

Future research will undoubtedly uncover even more diverse roles for ATP in cellular function. The application of ATP-13C10,15N5 will be instrumental in exploring these new frontiers and in providing a deeper understanding of the multifaceted nature of this essential molecule. alliedacademies.org

Q & A

Q. How should ATP-13C10,15N5 (disodium) be prepared and standardized for use in metabolic flux analysis?

ATP-13C10,15N5 (disodium) is typically dissolved in 5 mM Tris HCl buffer to achieve a 100 mM stock solution, ensuring solubility and stability during in vitro assays . Isotopic purity (≥98 atom %) and chemical purity (≥95% CP) must be verified via NMR or LC-MS before use to avoid interference from unlabeled contaminants. For metabolic studies, internal standardization involves spiking known concentrations into homogenized tissues (e.g., heart or colorectal carcinoma cells) to normalize extraction efficiency .

Q. What experimental considerations are critical for tracking ATP-dependent reactions using this isotopically labeled compound?

Researchers must account for isotopic dilution effects in cellular systems. ATP-13C10,15N5 should be introduced at physiologically relevant concentrations (e.g., 2–4 µM as an internal standard) to avoid perturbing endogenous ATP pools . For enzyme kinetics, use stopped-flow assays or quench-flow methods to capture transient intermediates, with detection via high-resolution mass spectrometry (HRMS) in negative ion mode to monitor mass shifts (e.g., M+15 for 15N-labeled species) .

Q. How can researchers validate the specificity of ATP-13C10,15N5 in detecting ATPase or kinase activity?

Employ competitive inhibition assays with unlabeled ATP to confirm signal suppression in a dose-dependent manner. Parallel experiments using ATP-13C10,15N5 in ATP-depleted cell lysates (via apyrase treatment) can isolate background noise. Cross-validation with orthogonal techniques, such as 31P-NMR to monitor phosphate transfer, enhances specificity .

Advanced Research Questions

Q. How can co-eluting isobaric interferences (e.g., dGTP) be resolved when quantifying ATP-13C10,15N5 via MALDI-TOF/TOF MS?

Adjust the MALDI matrix pH to optimize ionization efficiency and reduce adduct formation. For example, acidic matrices (e.g., α-cyano-4-hydroxycinnamic acid) enhance ATP detection, while neutral/basic conditions improve separation of isobaric species like ATP and dGTP. Mixed fragmentation patterns from MS/MS can deconvolute overlapping peaks by targeting unique fragment ions (e.g., m/z 516.022 for ATP-13C10) .

Q. What methodological adjustments are required to reconcile discrepancies in ATP turnover rates observed across different tissue types?

Tissue-specific matrix effects (e.g., lipid content in heart vs. liver) can alter ionization efficiency in MS. Normalize data using tissue-matched calibration curves and spike recovery tests. For NMR, apply 1H-13C heteronuclear correlation (HETCOR) to distinguish ATP-13C10,15N5 signals from endogenous metabolites in complex biofluids .

Q. How can researchers integrate ATP-13C10,15N5 tracing with multi-omics workflows to study metabolic perturbations?

Combine stable isotope-resolved metabolomics (SIRM) with transcriptomic/proteomic data. For example, in colorectal carcinoma cells, pair LC-MS/MS quantification of ATP-13C10,15N5-labeled ribonucleotides with RNA-seq to correlate metabolic flux changes with enzyme expression (e.g., ribonucleotide reductase activity). Use software tools like Skyline or XCMS for cross-platform data alignment .

Q. What strategies mitigate isotopic cross-talk in 13C/15N dual-labeled ATP during long-term kinetic studies?

Periodically recalibrate MS instruments using reference standards to correct for drift in mass accuracy. For NMR, apply 15N-decoupled 13C spectra to minimize signal overlap. In prolonged cultures, replenish labeled ATP every 12–24 hours to maintain isotopic enrichment above 95%, as cellular recycling can dilute the tracer .

Methodological Best Practices

- Storage: Aliquot ATP-13C10,15N5 (disodium) in single-use vials and store at -80°C under dry ice to prevent freeze-thaw degradation .

- Quality Control: Regularly validate isotopic integrity via HRMS full-scan analysis (e.g., m/z 566.04 for the parent ion) and compare with unlabeled ATP to detect degradation .

- Ethical Compliance: Adhere to institutional guidelines for stable isotope use, including waste disposal protocols for 15N/13C-labeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.